N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a tetrahydrothiophene ring, which is further substituted with an isobutyl group and a methoxybenzenesulfonamide moiety. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various scientific research fields.
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in maintaining the resting potential of cells and regulating cellular excitability. They are particularly important in the nervous system, where they help control the firing of neurons.
Mode of Action
The compound acts as an activator of the GIRK channels . It binds to these channels and induces a conformational change that allows potassium ions to flow through the channel. This inward flow of potassium ions hyperpolarizes the cell membrane, making it less likely for the cell to fire an action potential.
Biochemical Analysis
Biochemical Properties
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxybenzenesulfonamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to interact with G protein-gated inwardly-rectifying potassium (GIRK) channels, specifically the GIRK1/2 subtype . These interactions are crucial for modulating cellular excitability and signaling pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with GIRK channels affects the excitability of cells, particularly in the brain and heart . This modulation can impact processes such as pain perception, heart rate regulation, and neurotransmitter release.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound acts as an activator of GIRK channels, enhancing their activity and promoting potassium ion flow . This activation leads to hyperpolarization of the cell membrane, reducing cellular excitability. Additionally, the compound may influence gene expression by modulating transcription factors and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that the compound maintains its activity over extended periods, with minimal degradation . Long-term exposure to the compound can lead to sustained modulation of cellular processes, such as prolonged changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates GIRK channel activity without causing adverse effects . At higher doses, the compound may exhibit toxic effects, such as disruption of cellular homeostasis and adverse impacts on organ function. Threshold effects have been observed, indicating a dosage-dependent response in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . Its activation of GIRK channels can impact cellular energy metabolism by modulating ion gradients and membrane potential. Additionally, the compound may affect the activity of metabolic enzymes, altering the production and utilization of key metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins, facilitating its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its effects on cellular function. The compound’s distribution is essential for targeting specific cell types and achieving desired therapeutic outcomes.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall impact on cellular processes. Understanding the subcellular distribution of the compound is crucial for elucidating its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.
Oxidation: The tetrahydrothiophene ring is then oxidized to introduce the sulfone group, resulting in the formation of 1,1-dioxidotetrahydrothiophene.
Sulfonamide Formation: The oxidized ring is reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Isobutyl Substitution: Finally, the isobutyl group is introduced through a substitution reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The methoxy and isobutyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require strong bases or acids as catalysts, depending on the nature of the substituent.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-ylacetamide: Another sulfonamide with a similar tetrahydrothiophene ring but different substituents.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide: Similar structure with a methoxybenzamide moiety instead of a methoxybenzenesulfonamide.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-methoxybenzenesulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-methoxy-N-(2-methylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5S2/c1-12(2)10-16(13-8-9-22(17,18)11-13)23(19,20)15-6-4-14(21-3)5-7-15/h4-7,12-13H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVGGQGNYVQAMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.